Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate is an organic compound that features a tert-butyl group, a hydroxybenzyl group, and a hydroxyethyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxybenzyl alcohol and 2-hydroxyethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure conditions, as well as the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the carbamate group may produce amines.
Scientific Research Applications
Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy groups and carbamate moiety can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-hydroxybenzyl)(2-hydroxypropyl)-carbamate
- Tert-butyl (2-hydroxybenzyl)(2-hydroxyisopropyl)-carbamate
- Tert-butyl (2-hydroxybenzyl)(2-hydroxybutyl)-carbamate
Uniqueness
Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate is unique due to the specific combination of functional groups it possesses. The presence of both hydroxybenzyl and hydroxyethyl groups attached to the carbamate moiety provides distinct chemical and biological properties that can be exploited in various applications.
Biological Activity
Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate is a compound of significant interest in biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its interactions with various biomolecules, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C13H19N1O4
- Molecular Weight : 251.30 g/mol
This compound features a tert-butyl group, two hydroxy groups, and a carbamate functional group, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It has been shown to inhibit certain enzyme activities, potentially through competitive inhibition where the compound binds to the active site of the enzyme, preventing substrate access. This mechanism is crucial in understanding its therapeutic potential, particularly in treating diseases characterized by abnormal enzyme activity.
1. Antioxidant Activity
This compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in various cell lines. Studies indicate that it can protect cells from oxidative damage induced by agents like tert-butyl hydroperoxide (tBHP), which is known to induce apoptosis in liver cells.
2. Anti-inflammatory Effects
Research suggests that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. It has been observed to downregulate pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
3. Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis through mechanisms that involve the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 1: HepG2 Cell Line
In a study examining the protective effects of this compound against tBHP-induced oxidative stress in HepG2 cells, it was found that pretreatment with the compound significantly reduced cell death and restored mitochondrial membrane potential. The results highlighted its potential as a cytoprotective agent against oxidative damage.
Case Study 2: In Vivo Models
In vivo studies on animal models have demonstrated that administration of this compound leads to decreased levels of liver enzymes associated with hepatotoxicity following exposure to toxic agents. These findings suggest a protective role for the compound in liver health.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-[(2-hydroxyphenyl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(8-9-16)10-11-6-4-5-7-12(11)17/h4-7,16-17H,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFJQVJUCSKTGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC1=CC=CC=C1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.